molecular formula C16H18N2OS B2380114 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 898433-52-8

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2380114
CAS No.: 898433-52-8
M. Wt: 286.39
InChI Key: DZRPCDVZQWWXEZ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is an organic compound that features both indoline and thiophene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide typically involves the following steps:

    Formation of the indoline moiety: This can be achieved through the reduction of indole derivatives.

    Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the indoline moiety.

    Substitution: Both the indoline and thiophene rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenation reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with indoline and thiophene structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.

Medicine

In medicine, this compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

Industry

Industrially, such compounds might be used in the development of new materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is active.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(indolin-1-yl)ethyl)acetamide: Lacks the thiophene ring.

    N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the indoline ring.

    N-(2-(indolin-1-yl)-2-(furan-2-yl)ethyl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both indoline and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRPCDVZQWWXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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